

(+/-)-4-Hydroxy Mephenytoin-d3 structure

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Compound of Interest

Compound Name: (+/-)-4-Hydroxy Mephenytoin-d3

CAS No.: 1173022-56-4

Cat. No.: B562293

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An In-Depth Technical Guide to the Structure and Application of **(+/-)-4-Hydroxy Mephenytoin-d3**

Introduction

In the landscape of pharmaceutical research and clinical diagnostics, particularly in the fields of pharmacokinetics and drug metabolism, the demand for analytical precision is absolute. Mephenytoin, a hydantoin-class anticonvulsant, serves as a critical probe substrate for investigating the activity of the cytochrome P450 2C19 (CYP2C19) enzyme.[1][2] The metabolism of Mephenytoin is characterized by a genetic polymorphism, leading to significant inter-individual variability in its clearance.[3][4] The primary metabolic pathway is the stereoselective 4'-hydroxylation of the S-enantiomer, catalyzed by CYP2C19, to form 4-Hydroxymephenytoin.[1][5]

Accurate quantification of this metabolite in biological matrices is fundamental to phenotyping individuals as poor, intermediate, or extensive metabolizers.[6] Such quantification relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy is profoundly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[7][8]

This technical guide provides a comprehensive examination of **(+/-)-4-Hydroxy Mephenytoin-d3** (CAS No. 1173022-56-4), the deuterated analogue of the primary Mephenytoin metabolite. We will dissect its chemical structure, elucidate the rationale behind its design as a "gold standard" internal standard, outline conceptual synthetic pathways, and detail its application in modern bioanalytical workflows. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this critical analytical reagent.

Structural Elucidation and Physicochemical Properties

The efficacy of **(+/-)-4-Hydroxy Mephenytoin-d3** as an internal standard is a direct consequence of its specific molecular architecture, which is designed to be chemically identical to the analyte of interest, save for its isotopic composition.

Core Chemical Structure

The foundational scaffold of the molecule is a hydantoin (imidazolidine-2,4-dione) ring.^{[2][9]} This five-membered heterocyclic ring is substituted at two key positions:

- **C-5 Position:** This carbon is quaternary and bears both an ethyl group and a 4-hydroxyphenyl group. The hydroxylation on the phenyl ring at the para-position is the metabolic modification of the parent drug, Mephenytoin.
- **N-3 Position:** This nitrogen atom is substituted with a methyl group.

Stereochemistry at C-5

The C-5 carbon is a chiral center, giving rise to two enantiomers: (S)-Mephenytoin and (R)-Mephenytoin. Metabolism by CYP2C19 is highly stereoselective for the (S)-enantiomer. However, the analytical standard, **(+/-)-4-Hydroxy Mephenytoin-d3**, is a racemic mixture, denoted by the "(+/-)" prefix. This ensures it can be used for the quantification of the metabolite regardless of the stereospecificity of the chromatographic method employed.

Isotopic Labeling: The N-Trideuteriomethyl Group

The defining feature of this internal standard is the incorporation of three deuterium (^2H or D) atoms. The IUPAC name, 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione, and corresponding SMILES notation confirm that these heavy isotopes replace the three hydrogen atoms of the N-3 methyl group.[10][11]

The choice of this specific labeling position is critical for two reasons:

- **Chemical Stability:** The C-D bonds on the N-methyl group are not labile and will not undergo back-exchange with protons from the solvent under typical physiological or analytical conditions. This ensures the mass difference is maintained throughout the analytical procedure.
- **Minimal Isotopic Effect:** Deuteration at this position has a negligible effect on the physicochemical properties of the molecule, such as its pKa, polarity, and chromatographic retention time. This ensures the internal standard co-elutes precisely with the unlabeled analyte, a prerequisite for effective compensation of matrix effects.[12]

Caption: Chemical structure of **(+/-)-4-Hydroxy Mephenytoin-d3**.

Physicochemical Data Summary

The key properties of the deuterated standard and its corresponding non-labeled analyte are summarized below for direct comparison.

| Property | (+/-)-4-Hydroxy Mephenytoin-d3 | (+/-)-4-Hydroxy Mephenytoin |
|-------------------|---|--|
| CAS Number | 1173022-56-4[13] | 61837-65-8[1] |
| Molecular Formula | C ₁₂ H ₁₁ D ₃ N ₂ O ₃ [10][13] | C ₁₂ H ₁₄ N ₂ O ₃ [1][9] |
| Molecular Weight | 237.27 g/mol [10][13] | 234.25 g/mol [1][9] |
| Monoisotopic Mass | 237.1192 Da | 234.1004 Da |
| Purity (Typical) | >98% (Chemical), >99% (Isotopic)[14] | N/A |
| Alternate Names | p-Hydroxymephenytoin-d3; 5-Ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione[10][11] | p-Hydroxymephenytoin; 5-Ethyl-5-(4-hydroxyphenyl)-3-methylhydantoin |
| Solubility | Soluble in DMSO, Acetonitrile, Chloroform[14][15] | Soluble in DMSO, Ethanol[15] |

The Rationale for Deuteration in Quantitative Bioanalysis

The use of a SIL-IS is considered the most rigorous method for quantitative mass spectrometry because it effectively corrects for multiple sources of analytical error.[8][16]

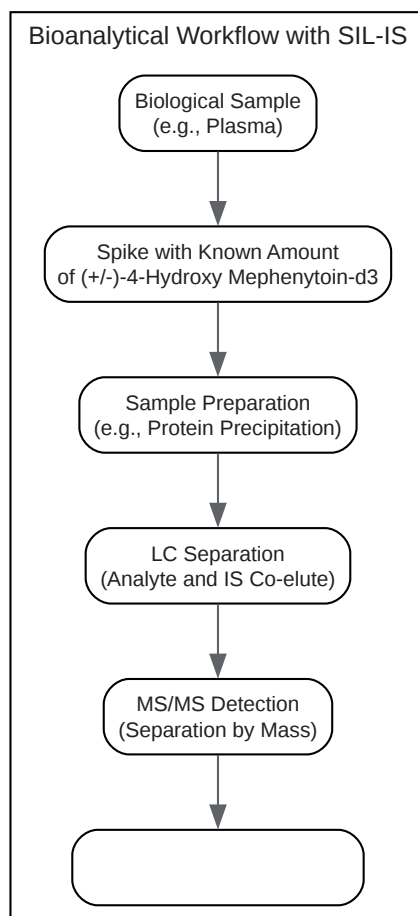
The "Perfect" Internal Standard

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction to detection.[16] It must be added to the sample at the very beginning of the process to account for analyte loss during all subsequent steps. Because **(+/-)-4-Hydroxy Mephenytoin-d3** shares nearly identical physicochemical properties with the endogenous analyte, it fulfills this role exceptionally well.[7] It will have the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's source.[12]

Mitigating Analytical Variability

The co-eluting, mass-shifted internal standard provides a self-validating system within each individual sample, compensating for:

- **Sample Preparation Inconsistencies:** Any physical loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the internal standard.
- **Instrumental Variability:** Minor fluctuations in injection volume or mass spectrometer sensitivity are normalized because the final quantification is based on the ratio of the analyte signal to the internal standard signal.
- **Matrix Effects:** This is the most critical advantage. Complex biological matrices like plasma can contain endogenous compounds that co-elute with the analyte and suppress or enhance its ionization. Because the deuterated standard has the same retention time and chemical properties, it experiences the exact same degree of ion suppression or enhancement.^[17] This ratio-based approach effectively cancels out the effect, leading to superior accuracy and precision.^{[7][8]}



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Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Synthesis and Characterization

While specific, proprietary synthesis routes for commercial standards are not public, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles for creating hydantoin structures.

Conceptual Synthetic Strategy

A common and efficient method for preparing N-substituted hydantoins involves the N-alkylation of a pre-formed hydantoin ring. The synthesis of **(+/-)-4-Hydroxy Mephenytoin-d3** would likely start from a non-methylated precursor and introduce the trideuteriomethyl group in a key step.

General hydantoin synthesis can be achieved via methods like the Bucherer-Bergs reaction, which uses a ketone or aldehyde, potassium cyanide, and ammonium carbonate to form the 5,5-disubstituted ring.^[18] Alternatively, the Urech hydantoin synthesis utilizes an amino acid as the starting material.^{[19][20]}

Step-by-Step Conceptual Protocol

- **Synthesis of Precursor:** Synthesize the precursor, 5-ethyl-5-(4-hydroxyphenyl)hydantoin, via a standard method like the Bucherer-Bergs reaction starting from 1-(4-hydroxyphenyl)propan-1-one.
- **Protection of Phenolic Group:** The hydroxyl group on the phenyl ring is acidic and may interfere with the subsequent N-methylation step. It should be protected with a suitable protecting group (e.g., as a benzyl ether).
- **N-3 Deuteromethylation:** The N-3 proton of the hydantoin ring is acidic and can be deprotonated with a mild base (e.g., potassium carbonate). The resulting anion is then reacted with a deuterated methylating agent, such as iodomethane-d₃ (CD₃I), in a polar aprotic solvent like DMF. This S_N2 reaction installs the required trideuteriomethyl group.
- **Deprotection:** The protecting group on the phenolic oxygen is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl ether) to yield the final product, **(+/-)-4-Hydroxy Mephenytoin-d₃**.
- **Purification:** The final compound is purified to a high degree using techniques such as column chromatography or recrystallization.

Analytical Characterization

To be certified as an analytical standard, the compound must undergo rigorous characterization to confirm its identity, purity, and isotopic enrichment.

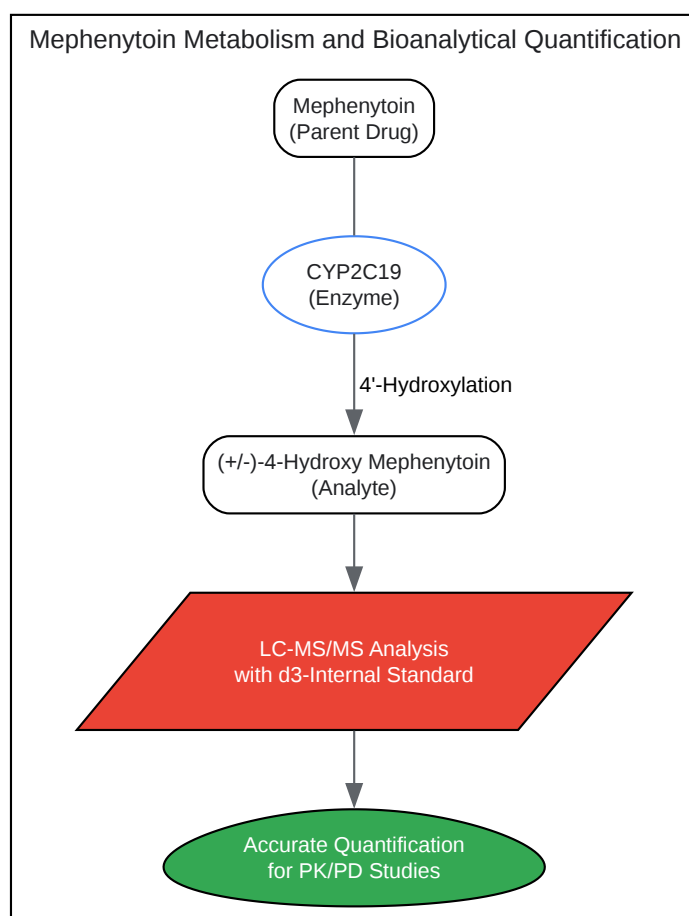
- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to confirm the elemental composition and verify the +3 Da mass shift compared to the unlabeled analogue.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR is used to confirm the overall structure. The absence of a singlet peak in the N-methyl region (~3 ppm) and the presence

of other expected signals would confirm the successful and specific incorporation of the deuterium label. ^{13}C NMR would further validate the carbon skeleton.

- High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to determine the chemical purity of the compound, ensuring it is free from starting materials or side-products.[10][14] A purity of >98% is typically required.

Application in Quantitative Bioanalysis (LC-MS/MS)

The primary application of **(+/-)-4-Hydroxy Mephenytoin-d3** is as an internal standard for the quantification of 4-Hydroxymephenytoin in biological matrices for CYP2C19 phenotyping and pharmacokinetic studies.[11][21][22]



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Caption: Pathway from Mephenytoin metabolism to bioanalytical quantification.

Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma

The following is a representative protocol for the use of **(+/-)-4-Hydroxy Mephenytoin-d3**.

1. Preparation of Standards and Solutions:

- Prepare a 1 mg/mL primary stock solution of (+/-)-4-Hydroxy Mephenytoin and a 1 mg/mL stock of **(+/-)-4-Hydroxy Mephenytoin-d3** in methanol.[\[21\]](#)
- From the analyte stock, prepare a series of working solutions to create a calibration curve (e.g., 1-1000 ng/mL) in a surrogate matrix (e.g., 50:50 methanol:water).
- Prepare an internal standard (IS) working solution by diluting the IS stock to a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This will be the protein precipitation solution.

2. Sample Preparation (Protein Precipitation):

- Pipette 50 μ L of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 150 μ L of the IS working solution (acetonitrile containing 100 ng/mL of **(+/-)-4-Hydroxy Mephenytoin-d3**).
- Vortex vigorously for 30 seconds to precipitate proteins.
- Centrifuge at $>12,000 \times g$ for 10 minutes to pellet the precipitated protein.
- Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

- LC System: UPLC System (e.g., Waters ACQUITY).
- Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A linear gradient from 5% B to 95% B over 3 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- MS System: Tandem quadrupole mass spectrometer (e.g., Sciex 6500).
- Ionization: Electrospray Ionization, Positive Mode (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).

Data Acquisition and Processing

The mass spectrometer is set to monitor specific mass transitions from the precursor ion to a product ion for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) [M+H] ⁺ | Product Ion (m/z) | Collision Energy (eV) |
|----------------------------------|---|-------------------|-----------------------|
| 4-Hydroxy Mephenytoin | 235.1 | 148.1 | 25 |
| 4-Hydroxy Mephenytoin-d3 (IS) | 238.1 | 148.1 | 25 |

Note: Product ions and collision energies are illustrative and must be empirically optimized on the specific instrument.

A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators. The concentration of the unknown samples is then interpolated from this curve using their measured peak area ratios.

Conclusion

(+/-)-4-Hydroxy Mephenytoin-d3 is a meticulously designed analytical tool whose value extends far beyond its constituent atoms. Its structure—a racemic hydantoin core identical to the target metabolite, modified with a stable, non-exchangeable trideuteriomethyl group—represents the pinnacle of internal standard design for mass spectrometry. This specific isotopic labeling provides a crucial +3 Da mass shift for unambiguous detection while ensuring near-perfect co-elution with the unlabeled analyte. By effectively compensating for inevitable variations in sample handling and instrument response, it enables researchers and clinicians to achieve the highest levels of accuracy and precision in pharmacokinetic and metabolic phenotyping studies. As such, **(+/-)-4-Hydroxy Mephenytoin-d3** is not merely a reagent, but an indispensable enabler of robust, reliable, and reproducible science in the development and application of personalized medicine.

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